molecular formula C10H16ClNO2 B1477181 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 2092102-45-7

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No.: B1477181
CAS No.: 2092102-45-7
M. Wt: 217.69 g/mol
InChI Key: XMICLGLPQTXJCP-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-1-(2-oxa-7-azaspiro[3Spirocyclic oxetanes such as 2-oxa-7-azaspiro[35]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Mode of Action

The specific interaction of 3-Chloro-1-(2-oxa-7-azaspiro[3This could potentially enable more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the pathways related to the enzymatic reduction of quinones .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-1-(2-oxa-7-azaspiro[3The oxetane ring in the compound is known for its metabolic robustness in comparison to carbonyl alternatives , which might influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the enzymatic reduction of quinones, potentially leading to changes at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-1-(2-oxa-7-azaspiro[3It’s worth noting that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that light, moisture, and temperature might affect its stability.

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cell lines . This interaction enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, demonstrating its potential in cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NQO1 can lead to changes in the redox state of cells, affecting cellular metabolism and potentially leading to apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NQO1, facilitating the reduction of quinone substrates. This binding interaction is crucial for its enzyme inhibition or activation properties, which can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its function and interactions with other biomolecules .

Properties

IUPAC Name

3-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMICLGLPQTXJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.